

Application Note: Quantification of Donepezil Pyridine Dehydro Impurity using as an Analytical Standard

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Compound of Interest

Compound Name: 5,6-Dimethoxy-2-(pyridine-4-yl)methylene-indan-1-one

Cat. No.: B026161

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Introduction

Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase, widely prescribed for the treatment of dementia associated with Alzheimer's disease. The control of impurities in active pharmaceutical ingredients (APIs) like Donepezil is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final drug product.^[1] The International Conference on Harmonisation (ICH) provides guidelines for the identification, qualification, and control of impurities in new drug substances.^[1] Donepezil Pyridine Dehydro Impurity (CAS No: 4803-74-1) is a potential process-related impurity formed during the synthesis of Donepezil.^[2] Accurate quantification of this impurity is essential for quality control and to meet regulatory requirements.

This application note provides a detailed protocol for the use of Donepezil Pyridine Dehydro Impurity as an analytical standard for its quantification in Donepezil drug substance by High-Performance Liquid Chromatography (HPLC).

Chemical Information

Compound	Chemical Name	CAS Number	Molecular Formula	Molecular Weight
Donepezil	5,6-Dimethoxy-2-(pyridin-4-ylmethylene)indan-1-one			
Pyridine Dehydro Impurity		4803-74-1	C ₁₇ H ₁₅ NO ₃	281.31 g/mol

Experimental Protocols

Materials and Reagents

- Donepezil Pyridine Dehydro Impurity reference standard
- Donepezil HCl drug substance/sample
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Diammonium hydrogen orthophosphate (Analytical grade)
- Orthophosphoric acid (Analytical grade)
- Deionized water (Milli-Q or equivalent)

Instrumentation and Chromatographic Conditions

A validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is employed for the separation and quantification of Donepezil Pyridine Dehydro Impurity.[\[1\]](#)

Parameter	Specification
Instrument	HPLC system with UV or DAD detector
Column	Hypersil ODS, 250 mm x 4.6 mm, 5.0 μ m
Mobile Phase A	10 mM Diammonium hydrogen orthophosphate in water, pH adjusted to 6.0 with orthophosphoric acid
Mobile Phase B	Acetonitrile: Methanol (85:15 v/v)
Gradient Program	Time (min)
0	
15	
20	
25	
30	
Flow Rate	1.0 mL/min
Column Temperature	35°C
Detection Wavelength	230 nm
Injection Volume	20 μ L
Diluent	Mobile Phase A: Mobile Phase B (50:50 v/v)

Preparation of Solutions

- Accurately weigh about 10 mg of Donepezil Pyridine Dehydro Impurity reference standard.
- Transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve.
- Allow the solution to cool to room temperature.

- Make up the volume to 100 mL with the diluent and mix well.
- Pipette 1 mL of the Standard Stock Solution into a 100 mL volumetric flask.
- Dilute to volume with the diluent and mix well. This solution will be used for quantification.
- Accurately weigh about 100 mg of the Donepezil HCl sample.
- Transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.
- Allow the solution to cool to room temperature.
- Make up the volume to 100 mL with the diluent and mix well.
- Filter the solution through a 0.45 μ m nylon syringe filter before injection.

System Suitability

Before sample analysis, the chromatographic system must meet the following criteria:

Parameter	Acceptance Criteria
Tailing Factor (Asymmetry Factor)	Not more than 2.0 for the Donepezil peak
Theoretical Plates	Not less than 2000 for the Donepezil peak
% RSD for 6 replicate injections of the Standard Solution	Not more than 5.0% for the peak area of Donepezil Pyridine Dehydro Impurity

Data Analysis and Reporting

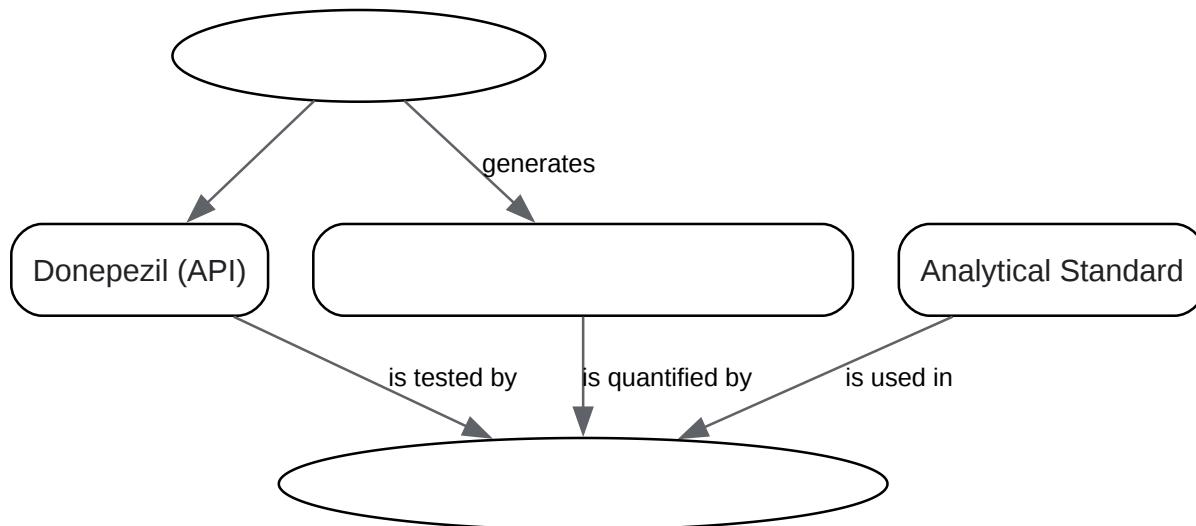
The percentage of Donepezil Pyridine Dehydro Impurity in the Donepezil sample is calculated using the following formula:

$$\% \text{ Impurity} = (\text{AreaImpurity} / \text{AreaStandard}) \times (\text{ConcStandard} / \text{ConcSample}) \times (\text{PotencyStandard} / 100) \times 100$$

Where:

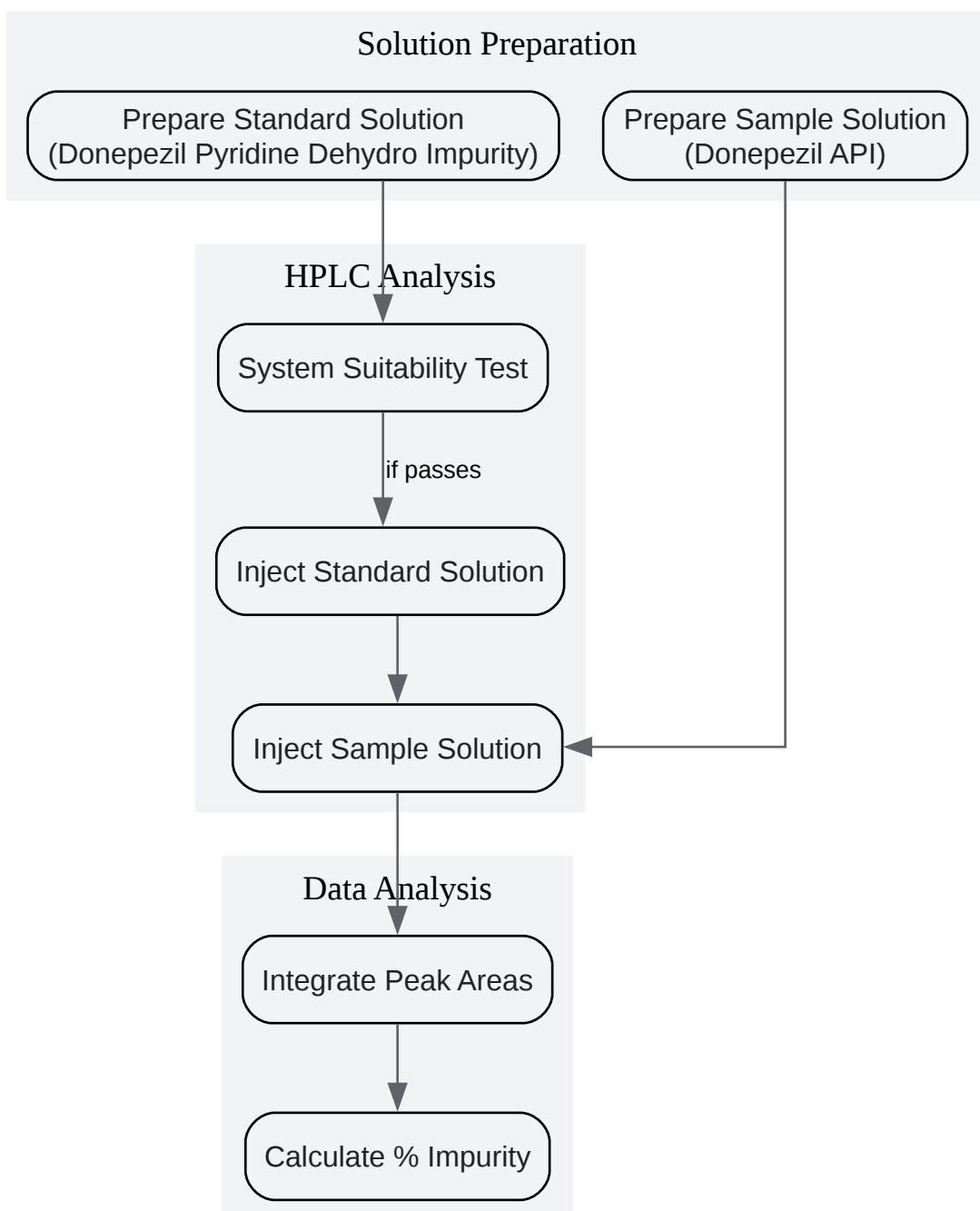
- ArealImpurity = Peak area of Donepezil Pyridine Dehydro Impurity in the sample chromatogram.
- AreaStandard = Average peak area of Donepezil Pyridine Dehydro Impurity in the replicate injections of the Standard Solution.
- ConcStandard = Concentration of Donepezil Pyridine Dehydro Impurity in the Standard Solution ($\mu\text{g/mL}$).
- ConcSample = Concentration of the Donepezil sample in the Sample Solution ($\mu\text{g/mL}$).
- PotencyStandard = Potency of the Donepezil Pyridine Dehydro Impurity reference standard (%).

Visualizations



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Caption: Logical relationship between Donepezil, its impurity, and the analytical standard.

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Caption: Experimental workflow for impurity quantification.

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